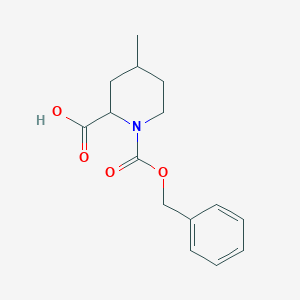

1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

4-methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-11-7-8-16(13(9-11)14(17)18)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHYCTGYIQOAJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596568 | |

| Record name | 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166249-84-9 | |

| Record name | 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Reaction Pathways

The synthesis typically begins with derivatives of piperidine or pyridine due to their structural similarity to the target compound. A common precursor is 4-picoline-2-carboxylic acid ethyl ester, which undergoes oxidation and reduction to form the piperidine backbone. For instance, 4-picoline-2-carboxylic acid ethyl ester is oxidized using phospho-molybdic acid and hydrogen peroxide to yield an oxynitride intermediate. Subsequent reduction with palladium-on-carbon (Pd/C) and formic acid in methanol produces 4-methylpiperidine-2-carboxylate.

Key Reaction Conditions :

Protection/Deprotection Strategies

The free amine group in 4-methylpiperidine-2-carboxylate is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. This step is critical to prevent undesired side reactions during subsequent hydrolysis of the ethyl ester to the carboxylic acid.

Example Protocol :

-

Dissolve 4-methylpiperidine-2-carboxylate hydrochloride in dichloromethane.

-

Add triethylamine (2.5 equiv) and Cbz-Cl (1.2 equiv) at 0°C.

-

Stir at room temperature for 12 hours, followed by aqueous workup to isolate the Cbz-protected ester.

Catalytic Hydrogenation and Reduction Methods

Hydrogenation of Oxynitro Compounds

The patent CN102887854B details a method where 4-picoline-2-carboxylic acid ethyl ester oxynitride is reduced using Pd/C and formic acid in methanol, achieving a 78% yield of 4-methylpiperidine-2-carboxylate hydrochloride. This intermediate is then subjected to Cbz protection and ester hydrolysis.

Optimization Insights :

Role of Catalysts and Solvents

Transition-metal catalysts like Pd/C are indispensable for selective reduction. Polar aprotic solvents (e.g., methanol) stabilize intermediates, while formic acid acts as a hydrogen donor.

Biocatalytic and Green Chemistry Approaches

Emerging methods leverage enzymatic catalysis to achieve milder reaction conditions. For example, lipases have been employed to selectively hydrolyze ester groups in the presence of Cbz-protected amines, though yields remain lower (50–60%) compared to traditional methods.

Advantages :

Comparative Analysis of Synthetic Routes

Trade-offs :

-

Patent-based : High yield but requires handling hazardous oxidants.

-

Biocatalytic : Eco-friendly but limited scalability.

Characterization and Analytical Data

Successful synthesis is confirmed via:

-

NMR Spectroscopy : Distinct signals for the Cbz group (δ 7.3–7.4 ppm, aromatic protons) and carboxylic acid (δ 12–13 ppm).

-

Mass Spectrometry : Molecular ion peak at m/z 277.31 ([M+H]⁺).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes:

Chemical Reactions Analysis

Types of Reactions: 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

a. Drug Development

1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting various diseases, including neurodegenerative disorders and pain management.

b. Synthesis of Bioactive Molecules

This compound serves as a building block for synthesizing bioactive molecules due to its piperidine core, which is a common motif in many pharmacologically active substances. The benzyloxycarbonyl group enhances the compound's stability and solubility, making it suitable for further chemical modifications.

Biochemical Research

a. Enzyme Inhibition Studies

Research indicates that derivatives of this compound exhibit potential as enzyme inhibitors. For instance, studies have explored its effectiveness against certain proteases and kinases, which are crucial in various signaling pathways and disease mechanisms.

b. Neuropharmacological Investigations

The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. Such studies are vital for understanding its potential use in treating psychiatric disorders.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, allowing selective reactions to occur at other functional sites. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Key Observations:

Protecting Group Variations: The Cbz group (acid-stable, removed via hydrogenolysis) in the target compound contrasts with the Boc group (base-labile) in 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid. Boc-protected derivatives are preferred in acidic reaction conditions, while Cbz is used in neutral or basic environments . Unprotected analogs like 1-Benzylpiperidine-4-carboxylic acid lack stability in amine-reactive environments, limiting their utility in multi-step syntheses .

Carboxylic Acid Position:

- The 2-carboxylic acid in the target compound and 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid allows for hydrogen bonding in a distinct spatial orientation compared to 3- or 4-position analogs. This impacts solubility and molecular recognition .

Ring Size and Heterocycles :

- Replacing piperidine (6-membered) with pyrrolidine (5-membered) in 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid alters ring strain and conformational flexibility, affecting binding affinity in biological systems .

Physicochemical and Application Comparisons

*Inferred from structural analogs like 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid, which is soluble in DMSO and methanol .

Research Findings and Implications

- Stability : Cbz-protected compounds (e.g., target compound) are stable under basic conditions but require palladium-catalyzed hydrogenation for deprotection, limiting compatibility with reducible functional groups .

- Drug Design : The 4-methyl group in the target compound may enhance metabolic stability compared to 4-H or 4-phenyl analogs, as alkyl groups resist oxidative degradation .

- Toxicity: Limited toxicological data exist for the target compound, though structurally similar Cbz-protected piperidines (e.g., Benzyl 4-aminopiperidine-1-carboxylate) lack comprehensive safety profiles .

Biological Activity

1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

- Chemical Formula : C15H19NO4

- CAS Number : 1353629-99-8

- Molecular Weight : 277.32 g/mol

- Structure : The compound features a benzyloxycarbonyl group attached to a piperidine ring, which enhances its lipophilicity and potential for crossing biological membranes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications in the piperidine structure can enhance apoptosis induction in hypopharyngeal tumor cells, outperforming established chemotherapeutics like bleomycin .

The anticancer activity is often attributed to the ability of these compounds to inhibit key signaling pathways involved in tumor progression. Specifically, the inhibition of IKKβ (IκB kinase beta), a critical regulator of NF-κB signaling, has been associated with reduced inflammation and cancer cell survival . The presence of the nitrogen atom in the piperidine ring is crucial for this activity, suggesting that structural modifications can significantly impact efficacy.

Cholinesterase Inhibition

This compound also shows promise as an acetylcholinesterase (AChE) inhibitor. This property is particularly relevant for neurodegenerative diseases like Alzheimer's, where AChE inhibitors are used to enhance cholinergic transmission. Compounds with similar piperidine moieties have been shown to exhibit dual inhibition of AChE and butyrylcholinesterase (BuChE), contributing to their therapeutic potential in Alzheimer's disease .

Case Studies

| Study | Findings |

|---|---|

| Study on Anticancer Activity | Demonstrated enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to bleomycin. |

| Cholinesterase Inhibition Study | Identified significant inhibition of both AChE and BuChE, suggesting potential for treating Alzheimer's disease. |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperidine ring can lead to improved biological activity. For example:

- Increased Lipophilicity : Enhances membrane permeability.

- Nitrogen Substitutions : Critical for binding affinity and biological activity.

These findings underscore the importance of careful structural design in developing effective therapeutic agents based on piperidine derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid?

- Methodology : The compound can be synthesized via a two-step process:

Protection of the piperidine nitrogen : React 4-methylpiperidine-2-carboxylic acid with benzyl chloroformate (Cbz-Cl) in an anhydrous solvent (e.g., dichloromethane or THF) under basic conditions (triethylamine or pyridine) to introduce the benzyloxycarbonyl (Cbz) group .

Acid activation : Ensure the carboxylic acid group remains unmodified by using mild conditions or temporary protection (e.g., tert-butyl esters), followed by deprotection if necessary.

- Key Considerations : Monitor reaction progress via TLC or HPLC. Anhydrous conditions prevent hydrolysis of the Cbz group. Purify intermediates using column chromatography or recrystallization .

Q. What safety precautions should be taken when handling this compound?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation .

- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, flush with water for 15 minutes and consult an ophthalmologist .

- Storage : Store in a cool, dry place away from oxidizers. Use airtight containers to prevent moisture absorption .

Q. How can the purity of the compound be validated after synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm structural integrity via H and C NMR, checking for characteristic peaks (e.g., benzyl aromatic protons at ~7.3 ppm) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended).

- Melting Point : Compare observed values with literature data to detect impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis?

- Optimization Strategies :

- Solvent Selection : Test polar aprotic solvents (e.g., DMF) to enhance reactivity of the Cbz-Cl with the piperidine nitrogen .

- Base Screening : Compare triethylamine, DMAP, or NaHCO₃ to minimize side reactions (e.g., carbamate hydrolysis) .

- Temperature Control : Conduct reactions at 0–5°C to suppress thermal degradation of intermediates.

- Data-Driven Example :

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | Triethylamine | 78 | 92 |

| THF | DMAP | 85 | 95 |

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Side Reactions :

- Cbz Group Hydrolysis : Occurs in the presence of moisture. Use molecular sieves or anhydrous solvents .

- Carboxylic Acid Dimerization : Minimize by maintaining acidic pH or using protective groups (e.g., methyl esters).

- Mitigation :

- Byproduct Analysis : Use LC-MS to identify dimers or hydrolyzed products.

- Workup Optimization : Quench reactions with dilute HCl to protonate unreacted starting materials, simplifying purification .

Q. How does the benzyloxycarbonyl group influence the compound’s reactivity in further derivatization?

- Mechanistic Insights :

- Electron-Withdrawing Effect : The Cbz group deactivates the piperidine nitrogen, directing electrophilic attacks to the carboxylic acid or methyl-substituted carbon .

- Deprotection : Hydrogenolysis (H₂/Pd-C) or TFA treatment removes the Cbz group, enabling downstream functionalization (e.g., amide coupling) .

- Application Example : The carboxylic acid can be converted to an acyl chloride for peptide bond formation, while the Cbz group protects the amine during multi-step syntheses .

Q. How should researchers resolve contradictions in toxicological data for this compound?

- Risk Assessment Strategy :

Literature Review : Compare SDS entries from multiple sources (e.g., PubChem vs. commercial vendors) .

In Silico Prediction : Use tools like OECD QSAR Toolbox to estimate acute toxicity.

Experimental Validation : Conduct Ames tests or cytotoxicity assays (e.g., MTT on HEK293 cells) to assess genotoxicity and IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.